![molecular formula C12H18BNO3 B11876434 {4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid CAS No. 577795-69-8](/img/structure/B11876434.png)
{4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid
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Overview
Description
{4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid is an organoboron compound featuring a phenyl ring substituted with a methoxy group (-OCH₃) at the para position (C4), a pyrrolidin-1-ylmethyl group (-CH₂-pyrrolidine) at the meta position (C3), and a boronic acid (-B(OH)₂) group. Boronic acids are widely used in pharmaceutical synthesis, materials science, and as enzyme inhibitors, making this compound a subject of interest for both chemical and biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrrolidin-1-ylmethyl Intermediate: This step involves the reaction of pyrrolidine with a suitable alkylating agent to form the pyrrolidin-1-ylmethyl intermediate.
Attachment to the Phenyl Ring: The intermediate is then reacted with a phenylboronic acid derivative under conditions that facilitate the formation of the desired product. This often involves the use of a palladium catalyst and a base in an inert atmosphere.
Industrial Production Methods
Industrial production of (4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The methoxy and pyrrolidin-1-ylmethyl groups can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a molecular probe due to its ability to form stable complexes with diols and other biomolecules.
Medicine: Explored for its potential in drug discovery, particularly in the design of boron-containing drugs.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid primarily involves its role as a boronic acid reagent. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The methoxy and pyrrolidin-1-ylmethyl groups can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Key Observations:
- Electronic Effects : The methoxy group in the target compound donates electron density via resonance, activating the phenyl ring for electrophilic substitution. In contrast, the trifluoromethyl (-CF₃) group in 4-Methoxy-3-(trifluoromethyl)phenylboronic acid is electron-withdrawing, increasing the boronic acid's acidity and altering its reactivity in cross-couplings .
- Steric Effects : The pyrrolidinylmethyl group introduces significant steric bulk, which may slow reaction kinetics in Suzuki-Miyaura couplings compared to less hindered analogues like (4-(Pyrrolidin-1-yl)phenyl)boronic acid .
- Solubility : The hydrochloride salt of [3-(4-Morpholinylmethyl)phenyl]boronic acid demonstrates improved aqueous solubility, a critical factor in biological assays .
Reactivity in Cross-Coupling Reactions
- 4-Methoxyphenylboronic Acid : A simpler analogue () achieved 60% yield in a Suzuki reaction, suggesting that additional substituents (e.g., pyrrolidinylmethyl) may reduce efficiency due to steric hindrance .
- Electron-Deficient Analogues : Derivatives with -CF₃ or sulfonamide groups () are more reactive toward nucleophilic partners but may require optimized conditions (e.g., higher temperatures or stronger bases) .
Biological Activity
{4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid, with the chemical formula C12H18BNO3 and CAS number 2246677-65-4, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antiviral effects, based on diverse research findings.
The compound features a methoxy group and a pyrrolidine moiety, which contribute to its reactivity and biological interactions. Its structure can be represented as follows:
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For example, compounds containing heterocycles have shown efficacy against various viral strains, including HIV and HSV-1. While specific data on this compound's antiviral activity is limited, its structural analogs have demonstrated promising results in inhibiting viral replication.
Antibacterial Activity
The antibacterial properties of boronic acids are well-documented. In particular, derivatives have been tested against Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity of related compounds:
Compound | Target Bacteria | MIC (μM) |
---|---|---|
Boronic Acid Derivative A | Staphylococcus aureus | 5 |
Boronic Acid Derivative B | Escherichia coli | 10 |
This compound | TBD | TBD |
Note: Specific MIC values for this compound are yet to be determined.
Case Studies
-
Antiviral Efficacy Against HIV
A study highlighted the effectiveness of similar boronic acid derivatives in inhibiting HIV replication in vitro. These compounds were tested against wild-type and mutant strains of HIV, showing varying degrees of efficacy with EC50 values ranging from 0.2 nM to 60 nM depending on the specific structural modifications. -
Antibacterial Testing
Another research effort evaluated the antibacterial activity of various boronic acids using the agar disc-diffusion method against common pathogens such as S. aureus and E. coli. The results indicated that modifications to the boronic acid structure significantly influenced antibacterial potency.
The biological activity of this compound may be attributed to its ability to interact with target proteins involved in bacterial cell wall synthesis and viral replication processes. Boronic acids are known to inhibit serine proteases and other enzymes critical for pathogen survival.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for {4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , employing palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) with aryl halides and boronic acid precursors. The pyrrolidine-methyl group is introduced through nucleophilic substitution or reductive amination on a pre-functionalized aryl intermediate. Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Q. Which analytical methods are recommended for characterizing this boronic acid?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and ¹¹B NMR) to confirm structural integrity.
- LC-MS/MS for purity assessment and detection of genotoxic impurities (e.g., limit of detection [LOD]: 0.1 ng/ml, limit of quantification [LOQ]: 0.3 ng/ml) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns.
Q. What are the common reaction partners for this compound in Suzuki-Miyaura couplings?
It reacts with aryl halides (e.g., bromides, iodides) in the presence of a base (e.g., K₂CO₃) and palladium catalysts. Example products include biaryl compounds and heterocyclic derivatives. Solvents like THF or DMF are used under inert conditions .
Advanced Research Questions
Q. How does the pyrrolidine-methyl substituent influence reactivity and stability in cross-coupling reactions?
The pyrrolidine group acts as an electron-donating substituent , stabilizing the boronate intermediate and enhancing coupling efficiency. However, steric hindrance may reduce reaction rates, necessitating optimized conditions (e.g., elevated temperatures or microwave irradiation). Comparative studies show a 15–20% yield reduction in sterically hindered analogues compared to less bulky derivatives .
Q. What methodological strategies address contradictions in reported reaction yields?
Discrepancies often arise from solvent purity , catalyst loading , or oxygen sensitivity . To resolve these:
- Use degassed solvents and inert atmospheres.
- Screen catalyst systems (e.g., Pd(OAc)₂ with SPhos ligand).
- Employ design of experiments (DoE) to identify critical parameters .
Q. How can trace impurities (e.g., genotoxic boronic acids) be controlled during pharmaceutical synthesis?
A validated LC-MS/MS method is recommended, with parameters:
Parameter | Value | Validation Standard |
---|---|---|
LOD | 0.1 ng/ml | ICH Q2(R1) |
LOQ | 0.3 ng/ml | RSD <5% |
Linearity Range | 1–100 ng/ml | R² >0.999 |
Recovery | 98–102% | Spiked samples |
This method ensures impurities remain below 1 ppm in final APIs .
Q. What computational tools predict the mutagenic potential of boronic acid impurities?
In silico tools like Derek Nexus or OECD QSAR Toolbox analyze structural alerts for genotoxicity. For example, carboxy phenyl boronic acid shows no mutagenic alerts, while methyl derivatives may require experimental validation (Ames test) .
Q. How does pH affect the stability of this boronic acid in aqueous solutions?
The compound is stable in neutral to slightly basic conditions (pH 7–9) but undergoes hydrolysis under acidic conditions (pH <4). Stability studies recommend storing solutions in anhydrous acetonitrile or DMF at −20°C .
Q. Data Contradiction Analysis
Q. Why do transesterification methods fail for isolating boronate esters of this compound?
Traditional biphasic transesterification struggles due to poor water solubility of aryl boronic acids. A monophasic approach using methyl boronic acid or solid-phase methods improves yield by facilitating intermediate evaporation .
Q. How do electronic effects of substituents impact coupling efficiency?
Comparative studies on analogues show:
- Electron-withdrawing groups (e.g., −CF₃) reduce reactivity by destabilizing the boronate intermediate.
- Methoxy groups enhance ortho-directing effects but may compete with boronic acid reactivity.
These effects necessitate tailored base-catalyst combinations (e.g., NaOH for electron-deficient systems) .
Properties
CAS No. |
577795-69-8 |
---|---|
Molecular Formula |
C12H18BNO3 |
Molecular Weight |
235.09 g/mol |
IUPAC Name |
[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H18BNO3/c1-17-12-5-4-11(13(15)16)8-10(12)9-14-6-2-3-7-14/h4-5,8,15-16H,2-3,6-7,9H2,1H3 |
InChI Key |
BGWPFLQTIWSNPG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)CN2CCCC2)(O)O |
Origin of Product |
United States |
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